2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
Description
This compound belongs to the benzamide-thiazole sulfonamide class, characterized by a methoxy-substituted benzamide core linked to a 1,3-thiazol-2-yl group bearing a 4-nitrophenylsulfonyl moiety.
Properties
IUPAC Name |
2-methoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S2/c1-26-14-5-3-2-4-13(14)16(21)19-17-18-10-15(27-17)28(24,25)12-8-6-11(7-9-12)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWMNZISNOXFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule is deconstructed into two key intermediates:
- 5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-amine : Synthesized via sulfonylation of 2-aminothiazole.
- 2-Methoxybenzoyl chloride : Prepared from 2-methoxybenzoic acid using thionyl chloride.
The convergent synthesis strategy ensures modularity, enabling optimization of each step independently.
Stepwise Synthesis and Optimization
Synthesis of 5-[(4-Nitrophenyl)Sulfonyl]-1,3-Thiazol-2-Amine
Reaction Conditions
- Substrates : 2-Aminothiazole (1.0 equiv, 9.98 mmol) and 4-nitrobenzenesulfonyl chloride (1.1–1.5 equiv).
- Base : Sodium acetate (1.5–2.0 equiv) in distilled water.
- Temperature : 80–85°C under reflux.
- Monitoring : Thin-layer chromatography (TLC; n-hexane:ethyl acetate, 2:1 v/v).
Procedure
- Dissolve sodium acetate (2.03–2.71 g, 14.97–19.96 mmol) in 15 mL distilled water.
- Add 2-aminothiazole (1 g, 9.98 mmol) and 4-nitrobenzenesulfonyl chloride (2.43 g, 10.98 mmol).
- Heat at 80–85°C for 4–8 hours with vigorous stirring.
- Isolate the product by filtration and recrystallize from absolute ethanol.
Characterization
Acylation with 2-Methoxybenzoyl Chloride
Reaction Conditions
- Substrates : 5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-amine (1.0 equiv) and 2-methoxybenzoyl chloride (1.2 equiv).
- Base : Triethylamine (2.0 equiv) in anhydrous DMF.
- Temperature : 50–55°C for 6–8 hours.
Procedure
- Suspend the sulfonamide intermediate (1.0 equiv) in DMF (20 mL).
- Add triethylamine (2.0 equiv) and 2-methoxybenzoyl chloride (1.2 equiv) dropwise.
- Stir at 50–55°C until TLC confirms completion (8:2 n-hexane:ethyl acetate).
- Quench with ice water, filter, and purify by column chromatography (silica gel, CH₂Cl₂:MeOH 95:5).
Characterization
Critical Analysis of Methodologies
Alternative Synthetic Pathways
Solid-Phase Synthesis
Patent literature describes immobilizing 2-aminothiazole on resin for sequential sulfonylation and acylation, though yields are suboptimal (50–60%).
One-Pot Approach
Combining sulfonylation and acylation in a single step using mixed anhydrides (e.g., ethyl chloroformate) remains experimental, with yields <40%.
Chemical Reactions Analysis
2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. .
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
The compound has been investigated for its antimicrobial and antiviral properties . Studies show that thiazole derivatives exhibit significant activity against various pathogens. For instance, compounds containing the thiazole ring have been shown to inhibit bacterial growth and viral replication.
Medicine
In medicinal chemistry, this compound is explored for its anticancer activity . The presence of the thiazole ring allows it to interact with multiple biological targets, potentially leading to the inhibition of cancer cell proliferation. Research indicates that similar compounds have demonstrated cytotoxic effects against specific cancer cell lines.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance product performance in various applications.
Comparative Analysis Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Structure | Strong cytotoxic activity against specific cancer cell lines |
| 5-chloro-N-(4-sulphamoylphenyl)benzamide | Structure | Exhibits potent anti-cancer properties |
| 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Structure | Known for its antimicrobial activity |
Case Studies
- Antimicrobial Activity Study : A study evaluated the antibacterial effects of thiazole derivatives against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 1 µg/mL .
- Anticancer Potential Assessment : Research involving related thiazole compounds demonstrated cytotoxic effects on various cancer cell lines. These findings highlight the potential of this compound as a candidate for further drug development .
Mechanism of Action
The mechanism of action of 2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The nitrophenyl sulfonyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzamide group may interact with DNA or proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structural Differences : Nitazoxanide features an acetyloxy group instead of methoxy and lacks the sulfonyl group.
- Biological Relevance : It is a clinically approved antiparasitic agent targeting pyruvate:ferredoxin oxidoreductase (PFOR) via its nitro-thiazole moiety .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structural Differences: A phenoxy group replaces the methoxy, and the sulfonyl moiety is absent.
- Biological Activity : Exhibited 129.23% growth modulation in plant models, suggesting substituent-dependent bioactivity .
4-Methoxy-N-(5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide
- Structural Differences : A thiadiazole ring replaces the thiazole, and the sulfonyl group is absent.
- Biological Activity: Demonstrated efficacy against Pseudomonas aeruginosa, highlighting the role of heterocycle choice in antimicrobial activity .
- Key Insight : Thiadiazoles often exhibit stronger π-π stacking interactions than thiazoles, which may influence target binding.
Spectral Data
- IR Spectroscopy :
Enzyme Inhibition
- Nitazoxanide derivatives inhibit PFOR via nitro group reduction, forming reactive intermediates that disrupt anaerobic metabolism . The target compound’s nitro group may act similarly, while the sulfonyl moiety could enhance binding to polar enzyme pockets.
Antimicrobial Potential
Tabulated Comparison of Key Compounds
Biological Activity
2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is notable for its potential biological activities, particularly in medicinal chemistry, due to the presence of various functional groups that enhance its reactivity and interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Methoxy group : Enhances lipophilicity and may improve membrane permeability.
- Thiazole ring : Known for versatile biological activities including antimicrobial and anticancer properties.
- Nitrophenyl sulfonyl moiety : Increases reactivity, allowing for interactions with various biological targets.
Biological Activities
Research indicates that compounds containing thiazole rings exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that thiazole derivatives can possess significant anticancer properties. The mechanism of action often involves:
- Inhibition of cell proliferation : The compound may disrupt cellular processes by interacting with DNA or proteins.
- Induction of apoptosis : Some thiazole compounds have been shown to trigger programmed cell death in cancer cells.
For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxic activity . The structural activity relationship (SAR) suggests that the presence of specific substituents on the thiazole ring enhances anticancer efficacy.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the sulfonyl group in this compound may enhance its ability to penetrate bacterial membranes and inhibit growth.
The mechanism through which this compound exerts its biological effects can be summarized as follows:
- Target Binding : The thiazole ring binds to specific enzymes and receptors, inhibiting their activity.
- Cell Membrane Penetration : The nitrophenyl sulfonyl group facilitates penetration into cells.
- Disruption of Cellular Processes : Interaction with DNA or protein targets leads to disruption in cellular functions, contributing to its anticancer and antimicrobial effects .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights the unique features and biological activities associated with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Structure | Strong cytotoxic activity against specific cancer cell lines |
| 5-chloro-N-(4-sulphamoylphenyl)benzamide | Structure | Exhibits potent anti-cancer properties |
| 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Structure | Known for its antimicrobial activity |
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to this compound. For example:
- Antitumor Efficacy : A study demonstrated that thiazole derivatives could significantly inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Research indicated that certain thiazoles exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves thiazole ring formation followed by sulfonylation and amide coupling . A common route includes:
- Step 1: Formation of the thiazole core via condensation of thiourea with α-haloketones under acidic conditions .
- Step 2: Sulfonylation of the thiazole using 4-nitrophenylsulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Step 3: Amide coupling between the sulfonylated thiazole and 2-methoxybenzoyl chloride in pyridine or DMF, monitored via TLC .
Optimization:
- Temperature: Reactions are conducted at 0–5°C during sulfonylation to prevent side reactions .
- Purification: Recrystallization from methanol or column chromatography ensures >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group via ¹³C ~120 ppm) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX suite for structure refinement) .
- HPLC: Validates purity (>98%) using a C18 column and UV detection at 254 nm .
Basic: What preliminary biological activities have been reported?
Answer:
While direct data on this compound is limited, structurally similar analogs exhibit:
- Antimicrobial Activity: Thiazole-sulfonamide derivatives inhibit bacterial dihydropteroate synthase (IC₅₀ ~5–10 µM) .
- Anticancer Potential: Nitrophenyl groups enhance DNA intercalation (e.g., IC₅₀ ~20 µM against HeLa cells) .
- Enzyme Inhibition: Sulfonamide moieties target carbonic anhydrase IX in cancer models .
Advanced: How can researchers address contradictory bioactivity data across studies?
Answer:
Methodological strategies:
- Orthogonal Assays: Confirm activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., fluorometric kinase assays) methods .
- Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to rule out false positives from cytotoxicity .
- Computational Validation: Molecular docking (e.g., AutoDock Vina) identifies binding poses to reconcile conflicting mechanistic data .
Example: Discrepancies in IC₅₀ values may arise from variations in cell lines or assay conditions. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
Advanced: What challenges arise in crystallographic analysis, and how are they resolved?
Answer:
Challenges:
- Disorder in Nitrophenyl Groups: The nitro group’s electron density may be poorly resolved due to rotational freedom .
- Twinned Crystals: Common in sulfonamide derivatives, complicating data collection .
Solutions:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) .
- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned structures .
- Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H⋯O bonds) to stabilize packing .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology:
Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy, vary sulfonyl groups) .
Biological Testing: Screen analogs against target enzymes/cell lines (e.g., COX-2, MCF-7 cells) .
Computational Modeling: Generate QSAR models using descriptors like logP, polar surface area .
Example SAR Table:
| Substituent Modification | Bioactivity (IC₅₀, µM) | Selectivity Ratio (Target vs. Off-Target) |
|---|---|---|
| –OCH₃ (Parent) | 15.2 ± 1.5 | 12:1 |
| –OC₂H₅ | 22.7 ± 2.1 | 8:1 |
| –SO₂Ph-NO₂ | 8.9 ± 0.9 | 25:1 |
Advanced: How to resolve synthetic impurities affecting pharmacological data?
Answer:
- Impurity Identification: Use LC-MS to detect byproducts (e.g., incomplete sulfonylation at m/z +78 Da) .
- Process Optimization:
- Inert Atmosphere: Prevent oxidation of thiazole intermediates using argon .
- Catalytic Control: Add DMAP to accelerate amide coupling (>90% yield) .
- Scale-Up: Transition from batch to flow chemistry for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
